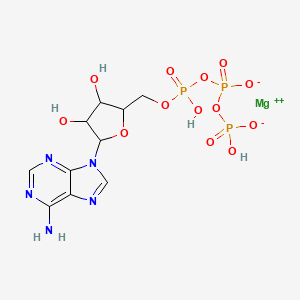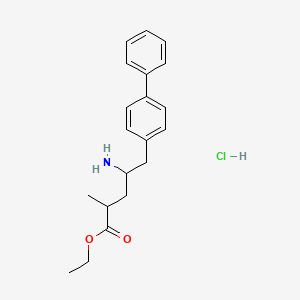![molecular formula C27H27N3S B13387558 N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[(R)-1-(1-naphthalenyl)ethyl]thiourea](/img/structure/B13387558.png)
N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[(R)-1-(1-naphthalenyl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium, represented by the symbol Na (from the Latin name “natrium”), is a chemical element belonging to the alkali metal group in the periodic table. It is a soft, silvery-white, highly reactive metal. Sodium is the sixth most abundant element in the Earth’s crust and is found in numerous minerals such as feldspars, sodalite, and halite (sodium chloride). It is essential for various biological processes and has extensive industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Sodium is typically prepared through the electrolysis of molten sodium chloride. This process involves passing an electric current through the molten salt, which results in the formation of sodium metal and chlorine gas. The reaction can be represented as: [ 2NaCl(l) \rightarrow 2Na(s) + Cl_2(g) ]
Industrial Production Methods
Industrially, sodium is produced using the Downs cell, which is an electrolytic cell specifically designed for the electrolysis of molten sodium chloride. The cell operates at temperatures around 600°C, and the sodium metal is collected at the cathode while chlorine gas is released at the anode .
化学反応の分析
Types of Reactions
Sodium undergoes various types of chemical reactions, including:
-
Oxidation: : Sodium reacts with oxygen to form sodium oxide (Na₂O) and sodium peroxide (Na₂O₂). [ 4Na(s) + O_2(g) \rightarrow 2Na_2O(s) ] [ 2Na(s) + O_2(g) \rightarrow Na_2O_2(s) ]
-
Reduction: : Sodium can reduce other compounds, such as in the Birch reduction, where sodium in liquid ammonia reduces aromatic rings.
-
Substitution: : Sodium reacts with halogens to form sodium halides, such as sodium chloride (NaCl). [ 2Na(s) + Cl_2(g) \rightarrow 2NaCl(s) ]
Common Reagents and Conditions
Sodium reacts vigorously with water to form sodium hydroxide (NaOH) and hydrogen gas (H₂). This reaction is highly exothermic and can be explosive under certain conditions. [ 2Na(s) + 2H_2O(l) \rightarrow 2NaOH(aq) + H_2(g) ]
科学的研究の応用
作用機序
Sodium ions are essential for maintaining the electrochemical gradient across cell membranes. The sodium-potassium pump, a membrane-bound enzyme, actively transports sodium ions out of the cell and potassium ions into the cell. This process is vital for nerve impulse transmission, muscle contraction, and maintaining fluid balance .
類似化合物との比較
Sodium is part of the alkali metal group, which includes lithium, potassium, rubidium, cesium, and francium. These elements share similar properties, such as high reactivity and the ability to form strong bases. sodium is unique due to its abundance and extensive use in various applications .
Similar Compounds
Lithium (Li): Used in batteries and psychiatric medications.
Potassium (K): Essential for plant growth and used in fertilizers.
Rubidium (Rb): Used in research and development of atomic clocks.
Cesium (Cs): Used in drilling fluids and atomic clocks.
Francium (Fr): Highly radioactive and has limited applications.
特性
分子式 |
C27H27N3S |
|---|---|
分子量 |
425.6 g/mol |
IUPAC名 |
1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[(1R)-1-naphthalen-1-ylethyl]thiourea |
InChI |
InChI=1S/C27H27N3S/c1-19(23-18-10-16-20-11-8-9-17-24(20)23)29-27(31)30-26(22-14-6-3-7-15-22)25(28)21-12-4-2-5-13-21/h2-19,25-26H,28H2,1H3,(H2,29,30,31)/t19-,25-,26-/m1/s1 |
InChIキー |
GGAOZHGXEGTTFN-WGURPXDASA-N |
異性体SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NC(=S)N[C@H](C3=CC=CC=C3)[C@@H](C4=CC=CC=C4)N |
正規SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=S)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,1'-Biphenyl]-4-carboxylic acid, 4'-amino-2'-chloro-](/img/structure/B13387482.png)
![2-[[1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B13387488.png)
![9-([1,1'-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole](/img/structure/B13387489.png)
![2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid](/img/structure/B13387499.png)

![7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-(N-methyl-N-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid ethyl ester](/img/structure/B13387525.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13387529.png)


![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B13387565.png)

![Sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B13387579.png)
![sodium;4,6-dichloro-3-[(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B13387587.png)
